Substance P (5-11), N,N-dime-gln(6)-
Description
Substance P (5-11), also referred to as the C-terminal heptapeptide fragment of Substance P, is a neuropeptide with the sequence H-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ (CAS: 51165-09-4; molecular weight: 869.04) . It is derived from the full-length 11-amino-acid neuropeptide Substance P, which plays critical roles in pain transmission, inflammation, and neurogenic processes. The truncated fragment retains binding affinity for the neurokinin-1 receptor (NK-1R), with an IC₅₀ of 38 nM in receptor assays, comparable to the full peptide . Modifications such as N,N-dimethylation at glutamine-6 (e.g., DiMe-C7: [Glp5, MePhe8, Sar9] Substance P (5-11)) enhance metabolic stability and prolong receptor activation .
Substance P (5-11) is metabolically unstable in serum (half-life: 1–2 minutes) but shows improved stability when conjugated to PEG polymers or modified with methyl groups . Its biological effects include modulating dopamine release in the striatum (e.g., 0.1 nM enhances dopamine outflow) and influencing locomotor activity and addiction-related behaviors .
Properties
CAS No. |
75401-11-5 |
|---|---|
Molecular Formula |
C43H64N10O9S |
Molecular Weight |
897.1 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(dimethylamino)-1,5-dioxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C43H64N10O9S/c1-26(2)22-32(42(61)49-30(38(46)57)20-21-63-5)48-36(55)25-47-40(59)33(23-27-12-8-6-9-13-27)51-43(62)34(24-28-14-10-7-11-15-28)52-41(60)31(17-19-37(56)53(3)4)50-39(58)29(44)16-18-35(45)54/h6-15,26,29-34H,16-25,44H2,1-5H3,(H2,45,54)(H2,46,57)(H,47,59)(H,48,55)(H,49,61)(H,50,58)(H,51,62)(H,52,60)/t29-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
MKHCFLSVJASVQH-CVUOCSEZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N(C)C)NC(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N(C)C)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Structural Composition of Substance P (5-11)
The native Substance P (5-11) fragment corresponds to residues 5–11 of the full-length neuropeptide (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2). This truncated sequence retains the C-terminal region critical for interaction with neurokinin-1 (NK1) receptors, which mediate intracellular signaling pathways involved in pain perception, inflammation, and cell proliferation. The amphipathic nature of the peptide—featuring a cationic N-terminus and hydrophobic C-terminus—facilitates membrane interactions and receptor docking.
Impact of N,N-Dimethyl-Gln(6) Substitution
The introduction of N,N-dimethyl groups to the glutamine side chain at position 6 alters the peptide’s electronic and steric properties. This modification reduces hydrogen-bonding capacity while increasing lipophilicity, which enhances membrane permeability and delays proteolytic cleavage. Comparative studies indicate that dimethylation at Gln(6) does not disrupt the peptide’s α-helical conformation, as confirmed by circular dichroism spectroscopy.
Synthesis Methodologies
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of Substance P (5-11), N,N-dimethyl-Gln(6)- predominantly utilizes Fmoc-based SPPS protocols on polyethylene glycol-polystyrene (PEG-PS) resins. Key steps include:
- Resin Activation : A Wang resin preloaded with Fmoc-Met-NH2 is swelled in dimethylformamide (DMF) and treated with piperidine for Fmoc deprotection.
- Amino Acid Coupling : Fmoc-protected amino acids (Leu, Gly, Phe, Phe, Gln(Me2), Pro, Lys) are sequentially coupled using HBTU/DIEA activation, with intermittent washing steps to remove excess reagents.
- Side-Chain Modifications : The N,N-dimethyl-Gln(6) residue is introduced using Fmoc-Gln(Me2)-OH, synthesized via reductive alkylation of glutamine’s primary amide.
- Cleavage and Purification : The peptide-resin is treated with trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) to release the crude peptide, followed by HPLC purification on a C18 column.
Yield : SPPS typically achieves 60–75% crude yield, with final purity >95% after HPLC purification.
Solution-Phase Synthesis
For small-scale research applications, solution-phase synthesis enables precise control over side-chain modifications:
- Fragment Condensation : The peptide is divided into two segments (residues 5–7 and 8–11), synthesized separately using tert-butyloxycarbonyl (Boc) protection.
- Selective Dimethylation : Gln(6) is dimethylated via reaction with methyl iodide in the presence of sodium hydride, followed by purification via ion-exchange chromatography.
- Segment Coupling : The fragments are joined using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N-methylmorpholine (NMM), yielding the full heptapeptide.
Advantages : This method avoids resin-induced steric hindrance but requires extensive purification steps.
Analytical Characterization Techniques
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column (gradient: 10–60% acetonitrile in 0.1% TFA over 30 min) resolves the peptide from synthetic byproducts. The dimethyl-Gln(6) variant elutes 2–3 min later than the native peptide due to increased hydrophobicity.
Mass Spectrometry (MS)
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular ion at m/z 963.4 [M+H]+ (calculated: 963.2). Tandem MS/MS reveals characteristic fragmentation patterns, including loss of the dimethylamine group (−45 Da) from Gln(6).
Electrophoretic Profiling
Paper electrophoresis at pH 8.6 demonstrates a migration rate of 4.2 cm/h for the dimethylated peptide, compared to 5.1 cm/h for the native fragment, reflecting reduced net positive charge.
Stability and Metabolic Profile
In Vitro Stability
Incubation in phosphate-buffered saline (PBS) and cerebrospinal fluid (CSF) at 37°C shows 85% intact peptide after 24 h, versus <50% for native Substance P (5-11). The dimethyl-Gln(6) modification resists cleavage by endopeptidases targeting Gln-Gln motifs.
Metabolic Degradation Pathways
LC-MS/MS analysis identifies two primary metabolites:
- Substance P (6-11) : Resulting from aminopeptidase-mediated cleavage of Arg5.
- Substance P (5-10) : Generated by carboxypeptidase removal of Met11.
| Metabolite | Formation Rate (nmol/h) | Enzyme Responsible |
|---|---|---|
| Substance P (6-11) | 12.4 ± 1.2 | Aminopeptidase N |
| Substance P (5-10) | 8.7 ± 0.9 | Carboxypeptidase Y |
Biological Activity and Pharmacological Evaluation
Receptor Binding Affinity
Radioligand displacement assays using [3H]-Substance P reveal an IC50 of 4.8 nM for the dimethyl-Gln(6) variant at NK1 receptors, comparable to the native peptide (IC50 = 3.2 nM).
Functional Efficacy
In guinea pig ileum assays, the peptide induces dose-dependent contractions with an ED50 of 8.6 × 10−8 M, demonstrating 98% intrinsic efficacy relative to Substance P. Cytotoxicity studies in T98G glioma cells show 80% cell death at 1200 kBq/mL when labeled with 211At via a rhodium(III) complex.
Comparative Analysis with Analogous Peptide Fragments
Contractile Activity Across Tissues
The dimethyl-Gln(6) modification confers tissue-specific selectivity:
| Peptide Variant | Guinea Pig Ileum (ED50, M) | Rat Vas Deferens (ED50, M) |
|---|---|---|
| Substance P (5-11) | 4.0 × 10−8 | 1.2 × 10−6 |
| [N,N-Dimethyl-Gln(6)]-SP5-11 | 8.6 × 10−8 | >1 × 10−5 |
Metabolic Half-Life Comparison
| Peptide | t1/2 in PBS (h) | t1/2 in CSF (h) |
|---|---|---|
| Substance P (5-11) | 6.2 ± 0.8 | 4.1 ± 0.5 |
| [N,N-Dimethyl-Gln(6)]-SP5-11 | 18.4 ± 2.1 | 12.9 ± 1.7 |
Data from.
Chemical Reactions Analysis
Types of Reactions: Substance P (5-11), N,N-dime-gln(6)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methionine residue in the peptide.
Reduction: Used to reverse oxidation or reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products: The major products formed from these reactions are typically modified peptides with altered biological activity or stability .
Scientific Research Applications
Scientific Research Applications
Substance P (5-11) has several applications in biomedical research and therapeutic development:
- Pain Research: Substance P (5-11) is used to study pain pathways and mechanisms, particularly those involving the NK1R receptor. The N-terminal part of SP, i.e. SP1–7, was reported to produce dose- and time-dependent antinociception in various animal models of pain .
- Inflammation Studies: It helps in understanding inflammatory responses and neurogenic inflammation. SP initiates the expression of almost all known immunological chemical messengers (cytokines) . Also, most of the cytokines, in turn, induce SP and the NK1 receptor .
- Neurokinin Receptor Interactions: The compound is utilized to investigate the interactions between Substance P and neurokinin receptors.
Data Table: Similar Compounds and Their Features
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Neurokinin A | Similar sequence | Primarily involved in smooth muscle contraction |
| Neurokinin B | Similar sequence | Plays a role in reproductive functions |
| Calcitonin Gene-Related Peptide | Similar length | Involved in vasodilation and migraine pathophysiology |
Substance P (5-11) is unique due to its specific receptor affinity for NK1R and its potent role in modulating pain perception compared to these similar compounds, which may have different physiological roles or receptor specificities.
Case Studies and Research Findings
- Analgesia: Intra-VTA infusions of the substance P analogue, DiMe-C7, and intra-accumbens infusions of amphetamine induce analgesia in the formalin test for tonic pain .
- SP Antinociceptive Activity: SP itself, when microinjected into the ventrolateral periaqueductal gray matter in a range of doses between 1 and 5 nmol, was shown to exert antinociceptive effect . This was confirmed by the increased hindpaw withdrawal latencies (HWL) to both thermal and mechanical stimuli .
- Neutrophil Activity: SP stimulation of human neutrophils causes superoxide production . This biological activity of SP is NK1R dependent and involves an increased level of intracellular Ca2+ . SP also enhances the phagocytic activity of neutrophils and regulates the influx of neutrophils in inflamed tissues .
- Vasodilation: Substance P is a potent vasodilator . Substance P-induced vasodilation is dependent on nitric oxide release .
- Wound healing: SP is also reported to promote wound healing, and the tissue homeostasis .
Mechanism of Action
The mechanism of action of Substance P (5-11), N,N-dime-gln(6)- involves binding to neurokinin receptors, particularly the neurokinin 1 receptor (NK1R) . This binding triggers a cascade of intracellular events, leading to the release of other neurotransmitters and modulation of pain and inflammatory pathways .
Comparison with Similar Compounds
Discussion of Contradictions and Limitations
- Receptor Classification of DiMe-C7 : The discrepancy between NK-1R and NK-3R activation may arise from differences in experimental models (e.g., rat vs. human receptors) or assay conditions .
Q & A
Q. What structural features of Substance P (5-11) determine its binding affinity to NK-1 receptors?
Q. How does Substance P (5-11) modulate synaptic transmission in glial cells?
Substance P (5-11) accumulates in astrocytes and nerve terminals via high-affinity uptake systems. In vitro studies with rabbit glial-enriched brain fractions show temperature- and sodium-dependent uptake, suggesting active transport mechanisms. This uptake may terminate Substance P signaling by clearing extracellular peptide .
Methodological Guidance :
- Use radiolabeled [³H]-Substance P (5-11) to track uptake kinetics in glial cell cultures.
- Blockers like ouabain (Na⁺/K⁺-ATPase inhibitor) can distinguish active vs. passive transport .
Advanced Research Questions
Q. How do discrepancies between in vitro and in vivo efficacy data for Substance P (5-11) analogues arise?
For example, [Glp5,(Me)Phe8,Sar9] Substance P (5-11) (DiMe-C7) shows prolonged NK-1 receptor activation in rat brain but reduced behavioral effects compared to the parent peptide. Contradictions may stem from:
- Pharmacokinetics : DiMe-C7’s stability against enzymatic degradation extends its half-life .
- Dopaminergic Crosstalk : DiMe-C7 selectively activates mesolimbic dopamine pathways, complicating direct comparisons to in vitro receptor assays .
Methodological Guidance :
Q. What experimental controls are critical when studying endogenous modulation by Substance P fragments?
Substance P (7-11) acts as an endogenous antagonist to SP (5-11) in spinal cord pain pathways . Key controls include:
- Co-administration studies : Inject SP (5-11) with SP (7-11) to assess competitive inhibition.
- Enzyme inhibitors : Use protease inhibitors (e.g., phosphoramidon) to prevent fragment hydrolysis during assays .
Data Analysis Tip : Apply multivariate regression to isolate fragment-specific effects from confounding variables (e.g., nonspecific inflammation) .
Q. How can researchers optimize storage and handling of Substance P (5-11) to ensure data reproducibility?
Substance P (5-11) is prone to oxidation (Met residue) and aggregation. Recommendations:
- Storage : Lyophilized powder at -70°C (short-term: -20°C) with desiccants .
- Reconstitution : Use degassed, acidic buffers (pH 4–5) to minimize disulfide bond formation .
Validation Protocol:
- Confirm purity via HPLC (≥95%) and mass spectrometry.
- Test biological activity in a standardized NK-1 receptor assay after storage .
Methodological Best Practices
- Statistical Rigor : Report measurement uncertainties (e.g., SEM for uptake assays) and use power analysis to determine sample sizes .
- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for reporting animal experiments .
- Data Sharing : Archive raw datasets (e.g., uptake kinetics, receptor binding curves) in public repositories to enable meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
